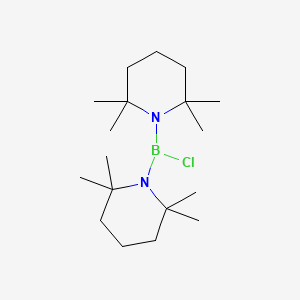![molecular formula C22H20ClNO3 B14352730 N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide CAS No. 98185-03-6](/img/structure/B14352730.png)
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxyphenoxy group, and a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with a suitable halogenating agent to form 2-ethoxyphenoxy halide.
Coupling with Chloro-substituted Phenyl Ring: The 2-ethoxyphenoxy halide is then reacted with 3-chloro-4-aminophenol under appropriate conditions to form the intermediate N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]amine.
Acylation: The final step involves the acylation of the intermediate with phenylacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylacetamide moiety can undergo oxidation or reduction reactions, leading to the formation of corresponding amine or carboxylic acid derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of the corresponding amine and carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-Chloro-4-(2-methoxyphenoxy)phenyl]-2-phenylacetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylpropionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide is unique due to the presence of both the ethoxyphenoxy group and the phenylacetamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
98185-03-6 |
|---|---|
Molekularformel |
C22H20ClNO3 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
N-[3-chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H20ClNO3/c1-2-26-20-10-6-7-11-21(20)27-19-13-12-17(15-18(19)23)24-22(25)14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,24,25) |
InChI-Schlüssel |
NNKKIPQUYVUGGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
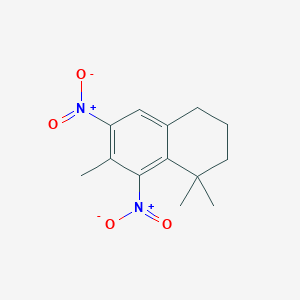
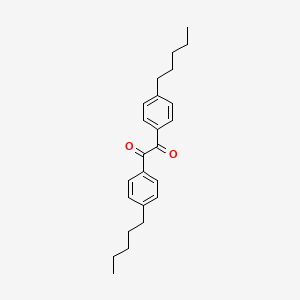
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
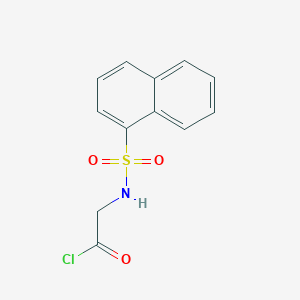


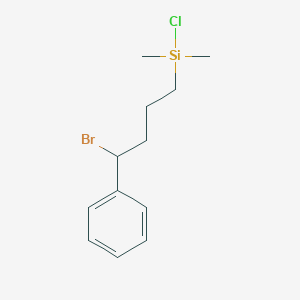
![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
